Cas no 66522-11-0 (4-(tert-Butyl)pyrimidine-2-thiol)

4-(tert-Butyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group at the 4-position and a thiol functional group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The tert-butyl group enhances steric and electronic properties, while the thiol moiety allows for further functionalization, such as thioether formation or metal coordination. Its stability under standard conditions and compatibility with various reaction conditions make it suitable for applications in medicinal chemistry, ligand design, and material science. The compound is typically handled under inert atmospheres to preserve its thiol functionality.
4-(tert-Butyl)pyrimidine-2-thiol structure
66522-11-0 structure
Product name:4-(tert-Butyl)pyrimidine-2-thiol
CAS No:66522-11-0
MF:C8H12N2S
MW:168.259280204773
CID:5697962
PubChem ID:12450624

4-(tert-Butyl)pyrimidine-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-tert-butylpyrimidine-2-thiol
    • 2(1H)-Pyrimidinethione, 6-(1,1-dimethylethyl)-
    • AKOS023555122
    • 4-(tert-Butyl)pyrimidine-2-thiol
    • CHEMBL3251589
    • EN300-702529
    • Z1255404030
    • CS-0258464
    • 4-tert-butyl-1H-pyrimidine-2-thione
    • 6-tert-butyl-1H-pyrimidine-2-thione
    • 66522-11-0
    • Inchi: 1S/C8H12N2S/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11)
    • InChI Key: FDBGOCIMTYEORL-UHFFFAOYSA-N
    • SMILES: C1(=S)NC(C(C)(C)C)=CC=N1

Computed Properties

  • Exact Mass: 168.07211956g/mol
  • Monoisotopic Mass: 168.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 56.5Ų

4-(tert-Butyl)pyrimidine-2-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-702529-0.1g
4-tert-butylpyrimidine-2-thiol
66522-11-0 95%
0.1g
$257.0 2023-07-06
Enamine
EN300-702529-10.0g
4-tert-butylpyrimidine-2-thiol
66522-11-0 95%
10.0g
$3191.0 2023-07-06
Aaron
AR01C7RQ-1g
4-(tert-butyl)pyrimidine-2-thiol
66522-11-0 95%
1g
$1047.00 2025-02-14
Enamine
EN300-702529-0.05g
4-tert-butylpyrimidine-2-thiol
66522-11-0 95%
0.05g
$174.0 2023-07-06
1PlusChem
1P01C7JE-100mg
4-(tert-butyl)pyrimidine-2-thiol
66522-11-0 95%
100mg
$369.00 2024-04-22
1PlusChem
1P01C7JE-1g
4-(tert-butyl)pyrimidine-2-thiol
66522-11-0 95%
1g
$981.00 2024-04-22
1PlusChem
1P01C7JE-10g
4-(tert-butyl)pyrimidine-2-thiol
66522-11-0 95%
10g
$4006.00 2024-04-22
Enamine
EN300-702529-2.5g
4-tert-butylpyrimidine-2-thiol
66522-11-0 95%
2.5g
$1454.0 2023-07-06
Aaron
AR01C7RQ-500mg
4-(tert-butyl)pyrimidine-2-thiol
66522-11-0 95%
500mg
$822.00 2025-02-14
Aaron
AR01C7RQ-10g
4-(tert-butyl)pyrimidine-2-thiol
66522-11-0 95%
10g
$4413.00 2023-12-15

Additional information on 4-(tert-Butyl)pyrimidine-2-thiol

Chemical Profile of 4-(tert-Butyl)pyrimidine-2-thiol (CAS No. 66522-11-0)

4-(tert-Butyl)pyrimidine-2-thiol, identified by its Chemical Abstracts Service (CAS) number 66522-11-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its pyrimidine core substituted with a tert-butyl group at the 4-position and a thiol (-SH) moiety at the 2-position, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.

The structural configuration of 4-(tert-Butyl)pyrimidine-2-thiol imparts distinct reactivity, making it particularly useful in the synthesis of more complex molecules. The thiol group, being nucleophilic, participates in various coupling reactions such as thiourea formation, disulfide bond formation, and metal coordination, which are pivotal in drug development and catalysis. Additionally, the presence of the tert-butyl group enhances the steric hindrance around the reactive site, influencing both the reactivity and selectivity of the compound in synthetic pathways.

In recent years, there has been growing interest in 4-(tert-Butyl)pyrimidine-2-thiol due to its role in medicinal chemistry. Pyrimidine derivatives are well-documented for their biological activity, with applications ranging from antiviral to anticancer agents. The introduction of functional groups like the thiol at specific positions on the pyrimidine ring can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. For instance, studies have shown that thiol-containing pyrimidines can exhibit enhanced binding affinity to biological targets, potentially leading to more effective therapeutic interventions.

One of the most compelling aspects of 4-(tert-Butyl)pyrimidine-2-thiol is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop novel drug candidates targeting various diseases. For example, recent advancements in oncology research have highlighted the use of pyrimidine-based compounds in kinase inhibition. The thiol group in 4-(tert-Butyl)pyrimidine-2-thiol allows for facile modifications through disulfide exchange reactions, enabling the creation of libraries of derivatives with tailored biological activities.

The industrial significance of 4-(tert-Butyl)pyrimidine-2-thiol extends beyond pharmaceuticals into materials science. Its ability to form coordination complexes with transition metals has been explored in catalysis and material design. For instance, palladium and copper complexes derived from this compound have shown promise as catalysts in cross-coupling reactions, which are fundamental to modern organic synthesis. The steric bulk provided by the tert-butyl group can influence the selectivity of these reactions, making them more efficient and predictable.

Recent research has also delved into the spectroscopic and computational properties of 4-(tert-Butyl)pyrimidine-2-thiol, aiming to better understand its behavior under various conditions. Advanced computational methods have been employed to predict its interactions with biological targets, providing insights that guide experimental design. These studies not only enhance our understanding of the compound's potential but also contribute to the broader field of molecular modeling and drug discovery.

The synthesis of 4-(tert-Butyl)pyrimidine-2-thiol itself is an intriguing challenge due to its reactive functional groups. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to prevent unwanted side products. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce this compound on an industrial scale. These advancements are crucial for ensuring a reliable supply for both research and commercial applications.

In conclusion, 4-(tert-Butyl)pyrimidine-2-thiol (CAS No. 66522-11-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool in pharmaceutical development, materials science, and catalysis. As research continues to uncover new possibilities for this molecule, its importance is likely to grow further, driving innovation and discovery in these fields.

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